molecular formula C20H21NO7S B11267453 phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

Cat. No.: B11267453
M. Wt: 419.4 g/mol
InChI Key: MHCZIQNTXMSDIJ-UHFFFAOYSA-N
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Description

Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a phenacyl group, a methoxy group, a morpholinyl group, and a sulfonylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate typically involves multistep organic reactions. One common method involves the reaction of phenacyl bromide with 4-methoxybenzoic acid in the presence of a base to form the phenacyl ester. This intermediate is then reacted with morpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. The phenacyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the morpholinyl group can modulate its solubility and bioavailability. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate can be compared with other similar compounds, such as:

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C20H21NO7S

Molecular Weight

419.4 g/mol

IUPAC Name

phenacyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C20H21NO7S/c1-26-18-8-7-16(13-19(18)29(24,25)21-9-11-27-12-10-21)20(23)28-14-17(22)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3

InChI Key

MHCZIQNTXMSDIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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